Tripropylsilane
Overview
Description
C₉H₂₂Si . It is a clear, colorless liquid that is primarily used in organic synthesis as a reducing agent. The compound is characterized by its relatively low toxicity and ease of handling, making it a valuable reagent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tripropylsilane can be synthesized through the reaction of trichlorosilane with propylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction is as follows:
SiHCl3+3C3H7MgBr→Si(C3H7)3H+3MgBrCl
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Tripropylsilane undergoes various chemical reactions, including:
Reduction: It is commonly used as a reducing agent in organic synthesis. For example, it can reduce ketones and aldehydes to their corresponding alcohols.
Substitution: this compound can participate in substitution reactions where the silicon atom is replaced by other functional groups.
Common Reagents and Conditions:
Reduction Reactions: Typically involve the use of this compound in the presence of a Lewis acid catalyst, such as titanium(IV) chloride.
Substitution Reactions: Often require the presence of a base or other nucleophilic agents.
Major Products:
Reduction: Alcohols are the primary products when this compound is used to reduce carbonyl compounds.
Substitution: The products vary depending on the substituent introduced during the reaction.
Scientific Research Applications
Tripropylsilane has a wide range of applications in scientific research:
Chemistry: It is extensively used as a reducing agent in organic synthesis, facilitating the reduction of various functional groups.
Biology: this compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of silicone-based materials and coatings .
Mechanism of Action
The mechanism by which tripropylsilane exerts its effects involves the transfer of a hydride ion (H⁻) to the substrate. This hydride transfer is facilitated by the silicon-hydrogen bond in this compound. The molecular targets and pathways involved depend on the specific reaction and substrate being reduced.
Comparison with Similar Compounds
Triethylsilane: Similar in structure but with ethyl groups instead of propyl groups.
Triisopropylsilane: Contains isopropyl groups, offering different steric and electronic properties.
Trimethylsilane: Smaller and less sterically hindered compared to tripropylsilane.
Uniqueness: this compound is unique due to its balance of steric hindrance and reactivity. The propyl groups provide sufficient bulk to influence reaction selectivity while maintaining the compound’s effectiveness as a reducing agent. This makes this compound particularly useful in selective reductions where control over the reaction outcome is crucial .
Properties
InChI |
InChI=1S/C9H21Si/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYRBBZVCDXGHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Si](CCC)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870824 | |
Record name | tripropylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
998-29-8 | |
Record name | Tripropylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000998298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tripropylsilane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96837 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Silane, tripropyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | tripropylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tripropylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.408 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIPROPYLSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNJ2F2HV9X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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